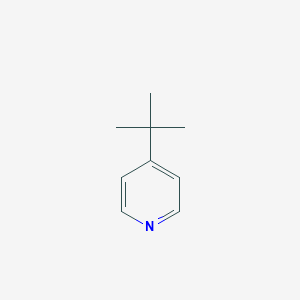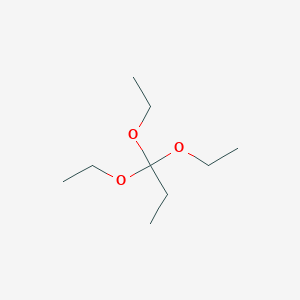
4-tert-Butilpiridina
Descripción general
Descripción
4-tert-Butylpyridine (4-TBP) is an organic compound with the chemical formula C10H14N. It is an aromatic heterocyclic compound, consisting of a pyridine ring with a tert-butyl group attached to the nitrogen atom. 4-TBP is a colorless liquid with a sweet, pungent odor. 4-TBP is used in a variety of applications, including flavor and fragrance production, pharmaceuticals, and as a reagent in organic synthesis. It has also been studied for its potential as an antifungal agent and its ability to modulate the activity of certain enzymes.
Aplicaciones Científicas De Investigación
Celdas Solares de Perovskita: Mejora de la Eficiencia y la Estabilidad
TBP se utiliza como aditivo en la capa de transporte de huecos (HTL) de las células solares de perovskita (PSC). Ayuda en la formación de películas HTL de alta calidad, lo cual es crítico para el rendimiento y la estabilidad de las PSC. La adición de TBP ha llevado a la mejor eficiencia de las PSC con perovskita de trihaluro de plomo hasta un 19.0% y un 10.1% para dispositivos de módulo . Además, se ha demostrado que TBP mejora notablemente la estabilidad de estos dispositivos .
Superar la Corrosión de la Perovskita y el Desdopaje
TBP desempeña un papel en la prevención de la descomposición por corrosión de las perovskitas y el efecto de desdopaje de spiro-OMeTAD, que son desafíos importantes para la estabilidad de las PSC. La unión química de TBP a través de enlaces halógenos se ha utilizado para suprimir estos problemas, lo que ha llevado a una mejor eficiencia y estabilidad de las PSC modificadas .
Celdas Solares Sensibilizadas con Tinte: Aditivo en Electrolitos
En las células solares sensibilizadas con tinte (DSSCs), TBP es un aditivo específico en el electrolito redox. Su presencia en la composición del electrolito contribuye a la eficiencia general de las DSSCs .
Fotovoltaica de Polímeros: Componente de la Capa de Transporte de Huecos
TBP también se utiliza en los materiales de la capa de transporte de huecos (HTL) de la fotovoltaica de polímeros. Ayuda a mejorar las propiedades de transporte de carga, lo cual es esencial para el funcionamiento eficiente de estas células solares .
Mejora de la Cristalinidad y el Rendimiento de la Perovskita
Se ha demostrado que la adición de TBP en el proceso de fabricación de células solares de perovskita mejora la cristalinidad de la perovskita. Esto da como resultado un mejor rendimiento de las células solares, con mejoras reportadas en la eficiencia de conversión de potencia (PCE) de hasta un 35% .
Celdas Solares de TiO2 Sensibilizadas con Tinte: Composición del Electrolito
TBP se utiliza en la composición del electrolito para células solares de TiO2 sensibilizadas con tinte. Desempeña un papel crucial en los procesos redox dentro de la célula, contribuyendo a la capacidad de la célula para convertir la luz en electricidad .
Mecanismo De Acción
Target of Action
4-tert-Butylpyridine (tBP) is primarily used as an additive in the electrolyte of dye-sensitized solar cells . Its main target is the hole transport layer in highly efficient perovskite solar cells (PSCs) .
Mode of Action
4-tert-Butylpyridine interacts with its targets to improve the performance of solar cells. It can enhance the open-circuit voltage of the solar cells . It can also reduce the conductivity of the electrolyte, affecting the size of the short-circuit current .
Biochemical Pathways
In the context of perovskite solar cells, 4-tert-Butylpyridine is known to induce corrosion decomposition of perovskites and de-doping effect of spiro-OMeTAD . These effects can be suppressed through chemical binding of halogen bonds .
Pharmacokinetics
While the ADME properties of 4-tert-Butylpyridine are not typically discussed in the context of solar cells, it’s worth noting that the compound is a liquid at room temperature with a density of 0.915 g/cm³ . It has a melting point of -41 °C and a boiling point of 195-196 °C .
Result of Action
The addition of 4-tert-Butylpyridine in perovskite solar cells can lead to improved efficiency and stability . For instance, perovskite films can maintain their initial morphology, crystal structure, and light absorbance with the incorporation of halogen bonds . Furthermore, a champion power conversion efficiency of 23.03% has been obtained since perovskite is no longer damaged by 4-tert-Butylpyridine during device preparation .
Action Environment
The action of 4-tert-Butylpyridine can be influenced by environmental factors. For example, the device with 4-tert-Butylpyridine complex exhibits significantly enhanced stability in N2 atmosphere or humidity environment . This suggests that the compound’s action, efficacy, and stability can be affected by the surrounding atmospheric conditions.
Safety and Hazards
Direcciones Futuras
The use of 4-tert-Butylpyridine in perovskite solar cells has shown promising results, but there are still challenges to overcome. For instance, while it can improve the initial performance of perovskite solar cells, it can also decrease their operational stability under continuous illumination . Therefore, future research could focus on finding ways to balance these effects for optimal performance .
Propiedades
IUPAC Name |
4-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(2,3)8-4-6-10-7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMQTRICHYLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192855 | |
| Record name | 4-tert-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | 4-tert-Butylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.97 [mmHg] | |
| Record name | 4-tert-Butylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3978-81-2 | |
| Record name | 4-tert-Butylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3978-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL8V02163I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-tert-butylpyridine often acts as a surface modifier, particularly in materials science and catalysis. For instance, in dye-sensitized solar cells (DSSCs), 4-TBP adsorbs onto the surface of titanium dioxide (TiO2) [, , ]. This adsorption has several downstream effects:
- Shift in Conduction Band Potential: 4-TBP adsorption induces a negative shift in the TiO2 conduction band potential, leading to an increase in the open-circuit voltage (Voc) of DSSCs [, ].
- Suppression of Charge Recombination: 4-TBP hinders the access of triiodide ions (I3-) to the TiO2 surface, thereby reducing the rate of electron recombination and increasing electron lifetime [, , ]. This effect contributes to improved cell efficiency.
ANone:
- Spectroscopic Data: Spectroscopic characterization can be achieved through various techniques, with specific data dependent on the study. For example, [] used X-ray absorption spectroscopy (XAS) to study the binding of 4-TBP to an iron complex. NMR (1H, 13C, 31P), IR, and Raman spectroscopy are also commonly used techniques to characterize 4-TBP-containing compounds and their interactions [, , , , , , , , ].
A:
- Solvent Compatibility: 4-TBP is readily soluble in many common organic solvents []. This solubility allows for its use in various synthetic procedures and applications.
- Thermal Stability: While 4-TBP is relatively stable at room temperature, it can evaporate at elevated temperatures, affecting the long-term stability of some devices like perovskite solar cells [, ].
A: 4-TBP is not typically used as a primary catalyst. Instead, it often functions as a ligand in metal complexes that exhibit catalytic activity [, , ]. The bulky tert-butyl group can influence the steric environment around the metal center, impacting the catalyst's activity and selectivity.
A: Computational methods are employed to understand 4-TBP's interactions with other molecules and surfaces. For example, density functional theory (DFT) calculations have been used to study the adsorption of 4-TBP on the TiO2 surface in DSSCs, providing insights into the adsorption mechanism and its effects on device performance [].
A: The tert-butyl group in 4-TBP influences its steric properties and electron-donating ability. Studies have shown that these factors impact its interactions with metal centers, surfaces like TiO2, and its performance in applications like DSSCs [, , , , , , , , , , ]. Modifications to the tert-butyl group or the pyridine ring could lead to changes in:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
